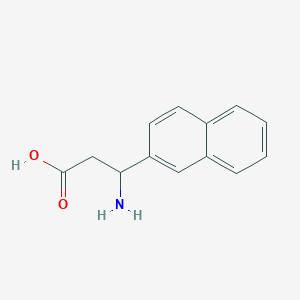

DL-3-Amino-3-(2-naphthyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441748 | |

| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-57-5 | |

| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of DL-3-Amino-3-(2-naphthyl)propionic Acid

Foreword: The Strategic Value of Non-canonical Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the exploration of molecular scaffolds that deviate from nature's primary alphabet has become a cornerstone of innovation. Among these, non-canonical amino acids, particularly β-amino acids, offer a unique combination of structural diversity and functional advantages. DL-3-Amino-3-(2-naphthyl)propionic acid, a synthetic β-amino acid, exemplifies this paradigm. Its rigid, hydrophobic naphthyl moiety, coupled with the inherent conformational pre-organization of the β-amino acid backbone, makes it a compelling building block for molecules with enhanced biological stability and novel receptor interactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, intended for researchers and professionals dedicated to advancing the frontiers of medicinal chemistry and material science.

Synthesis of this compound: A Practical Approach

The synthesis of β-amino acids can be approached through various methodologies, each with its own set of advantages and limitations. For this compound, a robust and classical approach is the Rodionov reaction. This one-pot condensation reaction offers a straightforward route to β-amino acids from an aldehyde, malonic acid, and ammonia.

The Rodionov Reaction: A Reliable Pathway

The Rodionov reaction is a nucleophilic addition of the enolate of malonic acid to an aldehyde, followed by a Michael addition of ammonia and subsequent decarboxylation. The choice of 2-naphthaldehyde as the starting material directly introduces the desired 2-naphthyl group at the β-position.

Causality Behind Experimental Choices:

-

2-Naphthaldehyde: This serves as the electrophilic precursor, dictating the identity of the side chain on the β-carbon.

-

Malonic Acid: This provides the two-carbon backbone that will become the α-carbon and the carboxyl group of the final product. Its acidic α-protons are crucial for the initial condensation.

-

Ammonium Acetate: This serves as a convenient source of ammonia and a mild base to catalyze the reaction. The acetate anion can facilitate the initial Knoevenagel condensation between the aldehyde and malonic acid.[1][2]

-

Ethanol: A common solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction temperature.

Caption: Workflow for the synthesis of this compound via the Rodionov reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on the principles of the Rodionov reaction and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-naphthaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents).

-

Solvent Addition: Add absolute ethanol as the solvent. The amount should be sufficient to form a stirrable slurry.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 2-naphthaldehyde. The reaction is typically refluxed for 6-12 hours.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure.

-

The crude solid is then washed with cold water and diethyl ether to remove unreacted starting materials and by-products.

-

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Physicochemical and Spectroscopic Properties

Accurate characterization of the synthesized compound is critical for its use in further research and development. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂ | [2][3] |

| Molecular Weight | 215.25 g/mol | [2][3] |

| CAS Number | 129042-57-5 | [4] |

| Appearance | White to off-white powder | [5][6] |

| Optical Rotation ([α]D) | Racemate: 0°; Enantiomers: ±17 ±2° (c=1 in 0.5N NaOH) | [5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Naphthyl Protons: A complex multiplet pattern in the aromatic region (typically δ 7.4-8.0 ppm).

-

CH (β-proton): A multiplet (likely a triplet of doublets) around δ 4.5-5.0 ppm, coupled to the adjacent NH₂ and CH₂ protons.

-

CH₂ (α-protons): A multiplet (likely a doublet of doublets) around δ 2.7-3.0 ppm, coupled to the adjacent β-proton.

-

NH₂ and COOH Protons: Broad singlets that may be exchangeable with D₂O. The chemical shifts can vary depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (COOH): A signal in the downfield region, typically δ 170-175 ppm.[7]

-

Naphthyl Carbons: Multiple signals in the aromatic region (δ 125-135 ppm).

-

CH (β-carbon): A signal around δ 50-55 ppm.

-

CH₂ (α-carbon): A signal around δ 40-45 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[8]

-

N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 215.

-

[M+H]⁺: In electrospray ionization (ESI) in positive mode, the most prominent peak would be at m/z = 216.

-

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of research, primarily in the development of novel therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 129042-57-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 112883-43-9 Cas No. | Fmoc-beta-(2-naphthyl)-L-alanine | Matrix Scientific [matrixscientific.com]

- 6. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-3-(2-naphthyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-naphthyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a rigid naphthyl group, provides a unique scaffold for the design of peptidomimetics and other bioactive molecules. The incorporation of this amino acid can enhance the metabolic stability and receptor-binding affinity of peptides, making it a valuable building block for the synthesis of novel therapeutics, particularly in the areas of neuroscience and oncology.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of 3-amino-3-(2-naphthyl)propanoic acid, offering insights into its behavior in various experimental settings and providing foundational knowledge for its application in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation characteristics.

| Property | (R)-enantiomer | (S)-enantiomer |

| Molecular Formula | C₁₃H₁₃NO₂[1][4][5] | C₁₃H₁₃NO₂[3] |

| Molecular Weight | 215.25 g/mol [1][4][5] | 215.25 g/mol [3] |

| Appearance | White powder[1][2] | White powder[3] |

| CAS Number | 786637-72-7[1][4][5] | 767282-94-0[1] |

| Optical Rotation | [α]D²⁵ = -17 ± 2º (c=1 in 0.5N NaOH)[1][2] | [α]D²⁵ = +17 ± 2º (c=1 in 0.5 NaOH)[3] |

| Melting Point | Not experimentally determined. For the related (R)-3-Amino-3-(1-naphthyl)propionic acid, the melting point is 230-234 °C with decomposition.[6] For the Fmoc-protected (R,S)-3-amino-2-(naphthalen-2-yl)-propionic acid, the melting point is 172-182 °C.[7] For the constitutional isomer (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, the melting point is 240-253 °C.[8] | Not experimentally determined. For the related (R)-3-Amino-3-(1-naphthyl)propionic acid, the melting point is 230-234 °C with decomposition.[6] For the Fmoc-protected (R,S)-3-amino-2-(naphthalen-2-yl)-propionic acid, the melting point is 172-182 °C.[7] For the constitutional isomer (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, the melting point is 240-253 °C.[8] |

| Computed XLogP3 | -0.7[4] | Not available |

| Computed Polar Surface Area | 63.3 Ų[4] | Not available |

Ionization and Solubility

The ionization state and solubility of 3-amino-3-(2-naphthyl)propanoic acid are critical parameters for its handling, formulation, and biological activity. As an amino acid, its charge is pH-dependent.

pKa

Solubility

Quantitative experimental solubility data for 3-amino-3-(2-naphthyl)propanoic acid in various solvents is not widely published. However, based on its zwitterionic nature at physiological pH, it is expected to have moderate solubility in water and limited solubility in nonpolar organic solvents. The solubility in aqueous solutions is expected to increase at pH values below the pKa of the carboxylic acid and above the pKa of the amino group, due to the formation of the cationic and anionic species, respectively.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-amino-3-(2-naphthyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the naphthyl group, typically in the range of 7.0-8.0 ppm. The methine proton (α-proton) adjacent to the amino group would appear as a multiplet, and the methylene protons (β-protons) would also present as a multiplet. The chemical shifts of the α and β protons would be influenced by the neighboring functional groups.

-

¹³C NMR: The spectrum would display signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons of the naphthyl ring (in the range of 120-140 ppm), the α-carbon, and the β-carbon.

A detailed analysis of NMR spectra for a related naphtho-pyranone compound provides insights into the complexity and interpretation of the naphthyl region.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 3-amino-3-(2-naphthyl)propanoic acid would exhibit characteristic absorption bands for its functional groups. Based on the spectrum of a similar compound, propanoic acid, the following bands can be anticipated:[11]

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

N-H bend (amine): A medium band around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For 3-amino-3-(2-naphthyl)propanoic acid, the protonated molecule [M+H]⁺ would have an m/z of 216.2. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and the amino group (NH₃).[12] The fragmentation of the naphthyl group would also contribute to the overall mass spectrum.

Synthesis and Purity Assessment

Synthesis

The synthesis of β-amino acids like 3-amino-3-(2-naphthyl)propanoic acid can be achieved through various synthetic routes. One common approach involves the Rodionov-Johnson reaction, which is a variation of the Knoevenagel condensation followed by reduction.[13] A general synthetic scheme is outlined below:

Caption: General Synthetic Pathway for 3-amino-3-(2-naphthyl)propanoic acid.

Purity Assessment and Chiral Separation

The purity of 3-amino-3-(2-naphthyl)propanoic acid is typically assessed using High-Performance Liquid Chromatography (HPLC).[1][3] Chiral HPLC is essential for separating the (R) and (S) enantiomers to determine the enantiomeric excess. Polysaccharide-based chiral stationary phases are often employed for the resolution of chiral amino acids.[14]

Step-by-Step Protocol for Chiral HPLC Analysis:

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak series) is a suitable starting point.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized for optimal separation.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Temperature: 25 °C (can be varied to optimize separation)

-

Detection: UV at a wavelength where the naphthyl group absorbs strongly (e.g., 220 nm or 280 nm).

-

-

Injection and Data Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention times of the two enantiomers and calculate the enantiomeric excess.

Caption: Workflow for Chiral HPLC Analysis.

Structural Insights

While a crystal structure for 3-amino-3-(2-naphthyl)propanoic acid is not publicly available, studies on related compounds provide valuable insights. An X-ray crystallographic analysis of a peptide containing (Z)-β-(1-naphthyl)-dehydroalanine revealed that the naphthyl group was nonplanar relative to the Cα=Cβ bond.[15] This non-planarity, driven by steric hindrance, can significantly influence the conformational preferences of molecules incorporating this residue. Such structural constraints are a key reason for the use of naphthyl-containing amino acids in designing peptides with specific secondary structures, like β-turns or helices.[15]

Applications in Drug Development

The unique physicochemical and structural properties of 3-amino-3-(2-naphthyl)propanoic acid make it a valuable tool in drug discovery. The bulky and hydrophobic naphthyl group can enhance binding to target proteins and improve metabolic stability by shielding the peptide backbone from enzymatic degradation.[16] It has been explored as a component of melanocortin receptor antagonists and other peptide-based therapeutics.[17] Its ability to induce specific secondary structures in peptides is also leveraged in the design of peptidomimetics that can mimic the bioactive conformation of natural peptides.

Conclusion

3-Amino-3-(2-naphthyl)propanoic acid is a chiral building block with significant potential in medicinal chemistry. Its well-defined structure and the physicochemical properties imparted by the naphthyl group offer opportunities for the rational design of novel therapeutics. This guide has provided a summary of its core physicochemical properties, highlighting areas where further experimental data is needed to build a more complete profile. A thorough understanding of these properties is paramount for any researcher or scientist looking to effectively utilize this compound in their drug development endeavors.

References

- 1. (S)-3-AMINO-3-(2-NAPHTHYL)-PROPIONIC ACID | 767282-94-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2 - iChemical [ichemical.com]

- 9. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 10. mdpi.com [mdpi.com]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-3-Amino-3-(2-naphthyl)propionic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-3-Amino-3-(2-naphthyl)propionic acid, a synthetic β-amino acid of significant interest in medicinal chemistry and materials science. This document will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications, offering a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a racemic mixture of the (R) and (S) enantiomers of 3-amino-3-(2-naphthyl)propionic acid. The presence of a naphthyl group, a bulky and lipophilic moiety, imparts unique properties to this amino acid, influencing its biological activity and potential as a building block in the synthesis of more complex molecules.

CAS Number: 129042-57-5[1]

Molecular Formula: C₁₃H₁₃NO₂[2]

Molecular Weight: 215.25 g/mol [2]

The chemical structure of this compound is characterized by a propionic acid backbone with an amino group and a 2-naphthyl group attached to the β-carbon (C3).

Figure 1: Chemical Structure of this compound

Physicochemical Properties

While specific experimental data for the racemic mixture is not extensively published, the properties of its enantiomers provide valuable insights. The compound is typically a white to off-white solid.

| Property | Value | Source |

| CAS Number (DL) | 129042-57-5 | [1] |

| CAS Number ((R)-enantiomer) | 786637-72-7 | [3][4] |

| CAS Number ((S)-enantiomer) | 767282-94-0 | [5] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 | [2] |

| Appearance | White powder | [3][5] |

Synthesis of this compound

The synthesis of racemic β-amino acids is well-established, with the Rodionov reaction being a classical and effective method. This one-pot reaction involves the condensation of an aldehyde, malonic acid, and ammonia (or an ammonium salt in an alcoholic solvent). For the synthesis of this compound, 2-naphthaldehyde serves as the starting aldehyde.

Reaction Mechanism

The Rodionov reaction proceeds through a series of steps:

-

Knoevenagel Condensation: 2-Naphthaldehyde reacts with malonic acid in the presence of a basic catalyst (ammonia or an amine) to form an unsaturated dicarboxylic acid intermediate.

-

Michael Addition: Ammonia then acts as a nucleophile and adds to the β-position of the α,β-unsaturated intermediate in a Michael addition.

-

Decarboxylation: The resulting intermediate readily undergoes decarboxylation upon heating, yielding the final product, this compound.

Figure 2: Simplified workflow of the Rodionov reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a general representation of the Rodionov reaction adapted for the synthesis of the target molecule. Optimization of reaction conditions (temperature, time, and solvent) may be necessary to achieve higher yields.

Materials:

-

2-Naphthaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric Acid (for pH adjustment)

-

Diethyl Ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

-

Add ammonium acetate (2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

-

If a precipitate has formed, filter the solid and wash it with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a dilute solution of hydrochloric acid or sodium hydroxide. This will cause the amino acid to precipitate out of the solution.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Applications in Research and Development

While the primary focus of this guide is the racemic mixture, the applications of its individual enantiomers are well-documented and highlight the potential of the core structure in various fields.

-

Pharmaceutical Development: The (R)- and (S)-enantiomers of 3-amino-3-(2-naphthyl)propionic acid are valuable building blocks in the synthesis of pharmaceuticals.[3][5] Their structural similarity to neurotransmitters makes them interesting candidates for developing drugs targeting neurological disorders.[3][5] The naphthyl group can enhance binding affinity and selectivity to biological targets.[3]

-

Biochemical Research: These amino acids are utilized in studies of amino acid metabolism and protein synthesis.[3] They can be incorporated into peptides to study structure-activity relationships and to develop novel peptide-based therapeutics.

-

Material Science: The incorporation of 3-amino-3-(2-naphthyl)propionic acid into polymers can enhance their mechanical and thermal properties, making it a useful monomer in the creation of advanced materials.[3]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile synthetic amino acid with a promising future in various scientific disciplines. Its straightforward synthesis via the Rodionov reaction makes it an accessible building block for further chemical elaboration. The unique properties conferred by the naphthyl moiety have positioned its enantiomers as valuable tools in drug discovery and materials science. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.

References

A Technical Guide to the Biological Activity of Naphthyl-Substituted β-Alanine Derivatives

Abstract

The conjugation of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the synthesis, biological activities, and therapeutic potential of β-alanine derivatives featuring a naphthyl substitution. The naphthalene moiety, a well-established pharmacophore, imparts unique properties such as hydrophobicity and the capacity for π-π stacking, which can significantly enhance interactions with biological targets.[1] While β-alanine is an unnatural amino acid, its incorporation into molecular frameworks can improve metabolic stability and introduce unique conformational constraints. This document synthesizes the existing, albeit nascent, research on N-naphthyl-β-alanines and extrapolates from closely related naphthyl-containing compounds to provide a comprehensive overview and a forward-looking perspective for drug discovery professionals. We will delve into established antimicrobial activities, infer potent anticancer potential based on analogous structures, and hypothesize on novel neurological applications, supported by detailed experimental methodologies and structure-activity relationship (SAR) insights.

Introduction: The Strategic Merger of Naphthyl and β-Alanine Scaffolds

In the pursuit of novel therapeutic agents, the strategic combination of well-characterized molecular fragments offers a rational path to new biological activities. The naphthalene ring system is a recurring motif in a multitude of bioactive compounds, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] Its rigid, aromatic structure is crucial for binding to enzymatic active sites and receptors, as seen in drugs like naftifine, terbinafine, and nafacillin.[3]

The β-alanine backbone, distinguished from its α-amino acid counterpart by the position of the amino group, provides a unique structural template. Its integration into drug candidates can confer resistance to enzymatic degradation by peptidases, thereby enhancing bioavailability and in vivo half-life. Furthermore, the increased flexibility of the β-amino acid backbone allows it to adopt conformations inaccessible to α-peptides, enabling interaction with novel biological targets.

This guide focuses on the intersection of these two scaffolds: naphthyl-substituted β-alanines. Direct research on this specific class is emerging, with initial studies confirming its promise.[5] By analyzing this direct evidence and drawing logical parallels from structurally similar compounds, such as naphthyl-substituted α-amino acids and other naphthalene-based therapeutics, we can construct a robust framework for guiding future research and development in this promising area.

Synthesis and Chemical Characterization

The synthesis of naphthyl-substituted β-alanines can be achieved through several established organic chemistry routes. The choice of method depends on the desired substitution pattern on the naphthalene ring and the stereochemical requirements of the final compound.

A key reported synthesis involves the diazotization of a naphthylamine precursor, followed by a condensation reaction with acrylic acid. This approach was successfully used to synthesize β-(1-chloro-2-naphthyl)alanine and its bromo analog.[5] The mechanism involves the formation of a diazonium salt, which then undergoes a Meerwein arylation-type reaction with the alkene of acrylic acid, followed by ammonolysis to install the amine and form the final β-amino acid.[5]

General Synthetic Workflow: The diagram below outlines a representative synthetic pathway. The initial diazotization of a substituted naphthylamine is a critical step, followed by the copper-catalyzed addition to an acrylic acid derivative. The final step, ammonolysis, displaces a halogen to yield the target β-amino acid.

Caption: A generalized workflow for the synthesis of halo-substituted β-naphthyl-alanines.

Another versatile method for creating related structures is the Betti reaction, a multicomponent reaction involving a phenol (like 2-naphthol), an aldehyde, and an amine (which could be an amino acid like β-alanine).[6][7] This reaction forms aminobenzylnaphthols and represents a highly efficient pathway to generate diverse libraries of compounds for screening.[7]

Known and Inferred Biological Activities

Antimicrobial and Antifungal Activity

Direct evidence for the biological activity of this class comes from studies on halogenated derivatives. Specifically, β-(1-chloro-2-naphthyl)alanine and β-(1-bromo-2-naphthyl)alanine have been synthesized and evaluated as growth inhibitors against several microorganisms.[5]

The key finding was that the chloro and bromo analogs were more effective growth inhibitors of Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum than their unsubstituted naphthylalanine counterparts.[5] This strongly suggests that halogenation of the naphthalene ring is a critical determinant of antimicrobial potency, likely by altering the electronic properties and lipophilicity of the molecule, which could enhance membrane disruption or inhibition of essential bacterial enzymes.

Furthermore, related naphthyl-substituted compounds have demonstrated potent antifungal activity. A series of novel naphthyl-substituted indazolonols showed strong efficacy against various Candida species, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL.[8][9] This supports the hypothesis that the naphthyl scaffold is a potent pharmacophore for developing broad-spectrum antimicrobial agents.

Anticancer Potential (Inferred)

While direct anticancer screening data for naphthyl-substituted β-alanines is not yet widely published, a substantial body of evidence from structurally related compounds strongly supports their investigation as antineoplastic agents. The naphthalene scaffold is a key component in many compounds with demonstrated cytotoxicity against cancer cell lines.[10][11]

For instance, aminobenzylnaphthols synthesized using various α-amino acids via the Betti reaction exhibited potent cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[6] Some of these compounds showed IC₅₀ values comparable to or better than the standard chemotherapy drug 5-Fluorouracil. The functionalization with an amino acid moiety is thought to improve drug delivery to target tissues and can enhance cytotoxic properties.[6]

The table below summarizes the cytotoxic activity of several representative naphthalene-containing compounds against various cancer cell lines, illustrating the potential potency that could be expected from naphthyl-β-alanine derivatives.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzylnaphthol | MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [6] |

| Aminobenzylnaphthol | MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 | [6] |

| Naphthoquinone Imidazole | Compound 44 | HEC1A (Endometrial) | 6.4 | [11] |

| Pyrazole-Benzothiazole-Naphthol | Compound 4j | HeLa (Cervical) | ~4.63 | [6] |

| Triazole Spirodienone | Compound 6a | MDA-MB-231 (Breast) | Not specified, but potent | [10] |

The mechanisms underlying this cytotoxicity are varied, but for some aminobenzylnaphthols, in silico studies suggest inhibition of critical cell cycle regulators like cyclin-dependent kinase 2 (CDK2) and transcriptional regulators like tripartite motif-containing protein 24 (TRIM24).[7]

Neurological and Metabolic Applications (Hypothesized)

The structural similarity of β-alanine derivatives to neurotransmitters and neuromodulators opens a potential avenue for neurological applications. The incorporation of a rigid, lipophilic naphthyl group could facilitate penetration of the blood-brain barrier and enhance binding affinity to central nervous system (CNS) targets.

An intriguing, though currently hypothetical, target is the G protein-coupled receptor GPR83 . This receptor is highly expressed in the brain, particularly in regions associated with reward, stress, learning, and metabolism.[12] It was recently deorphanized, with the neuropeptide PEN identified as a potential endogenous ligand.[12][13] However, the signaling is complex, with different peptide fragments potentially acting as biased agonists, activating either Gαs or Gαi pathways.[14][15] Given the ongoing research to fully characterize GPR83 ligands, novel, stable, small-molecule modulators like naphthyl-β-alanines could be valuable tools and potential therapeutics for neuropsychiatric or metabolic disorders.[16]

This hypothesis is supported by research on the α-amino acid analog, β-(2-naphthyl)-D-alanine (D-Nal), which is used as a fluorescent probe in studies of melanocortin receptors (like MC4), another class of GPCRs involved in energy homeostasis.[17] The studies showed that the naphthyl moiety penetrates deep into the lipid bilayer of the cell membrane, a property that could be crucial for receptor interaction and activation.[17]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of β-(1-Chloro-2-Naphthyl)alanine

This protocol is adapted from the methodology described for the synthesis of halo-substituted naphthylalanines.[5]

Rationale: This multi-step synthesis creates the target compound from a commercially available starting material. Each step is designed to selectively modify the molecule, leading to the final amino acid structure.

-

Diazotization:

-

Dissolve 1-nitro-2-naphthylamine in a 1:1 mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

Continue stirring for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

-

-

Condensation with Acrylic Acid:

-

In a separate flask, dissolve acrylic acid and a catalytic amount of cuprous chloride (CuCl) in acetone.

-

Slowly add the cold diazonium salt solution to the acrylic acid mixture. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until gas evolution ceases.

-

Extract the product, α,1-dichloro-2-naphthalenepropanoic acid, using an appropriate organic solvent (e.g., ethyl acetate).

-

-

Ammonolysis:

-

Dissolve the crude propanoic acid derivative in a sealed reaction vessel containing concentrated aqueous ammonia.

-

Heat the vessel to 100-120°C for 8-12 hours. The pressure will increase.

-

Cool the vessel, vent carefully, and acidify the solution to precipitate the crude amino acid product.

-

Recrystallize the solid from an ethanol/water mixture to yield pure β-(1-chloro-2-naphthyl)alanine.

-

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard protocol for assessing the cytotoxic effects of novel compounds on cancer cell lines, as employed in the evaluation of related naphthyl derivatives.[7]

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Caption: Workflow for a standard MTT cell viability assay.

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO (vehicle control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Directions and Conclusion

The study of naphthyl-substituted β-alanines is a field with considerable untapped potential. While initial findings have confirmed their antimicrobial activity, the broader therapeutic landscape remains to be explored. Based on the compelling evidence from related chemical classes, the following future directions are proposed:

-

Broad-Spectrum Anticancer Screening: A library of naphthyl-β-alanine derivatives with diverse substitutions on the naphthyl ring should be synthesized and screened against a comprehensive panel of cancer cell lines (e.g., the NCI-60 panel).

-

Mechanistic Studies: For lead compounds identified in anticancer screens, detailed mechanistic studies are warranted. This includes cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and identification of protein targets through techniques like thermal shift assays or chemical proteomics.

-

GPCR Target Validation: The hypothesis that these compounds may modulate GPCRs like GPR83 should be tested directly. This would involve developing radioligand binding assays and second messenger assays (e.g., cAMP or calcium flux) in cell lines overexpressing the receptor.

-

Pharmacokinetic Profiling: Lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable drug candidates. The β-alanine backbone is expected to confer favorable metabolic stability.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and microbiological activities of beta-(1-chloro-2-naphthyl) alanine and beta-(1-bromo-2-naphthyl) alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. europeanreview.org [europeanreview.org]

- 9. europeanreview.org [europeanreview.org]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the Recently Deorphanized Receptor GPR83 for the Treatment of Immunological, Neuroendocrine and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GPR83 engages endogenous peptides from two distinct precursors to elicit differential signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Is the Neuropeptide PEN a Ligand of GPR83? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of Peptides Containing 2-Naphthylalanine

Abstract

The incorporation of non-canonical amino acids into peptides represents a cornerstone of modern drug discovery and chemical biology. Among these, 2-naphthylalanine (Nal) has emerged as a powerful tool for modulating the conformational properties, bioactivity, and pharmacokinetic profiles of peptides. Its bulky, hydrophobic, and fluorescent nature provides a unique set of characteristics that can be leveraged to stabilize secondary structures, enhance receptor binding, and probe molecular interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for the conformational analysis of peptides containing 2-naphthylalanine. We will delve into the causal relationships behind experimental choices, provide detailed, field-proven protocols for key analytical techniques, and explore the application of computational modeling in elucidating the three-dimensional structures of these modified peptides.

Introduction: The Significance of 2-Naphthylalanine in Peptide Science

2-Naphthylalanine, a synthetic amino acid, is characterized by the attachment of a naphthalene ring to the β-carbon of alanine.[1] This seemingly simple modification imparts a range of desirable properties to peptides, including:

-

Enhanced Hydrophobicity and Stability: The bulky naphthyl group significantly increases the hydrophobicity of the peptide, which can enhance its interaction with biological membranes and protect it from proteolytic degradation.[1]

-

Conformational Restriction: The steric hindrance imposed by the naphthyl moiety can restrict the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices.[2][3]

-

Aromatic Interactions: The extended π-system of the naphthalene ring can participate in stabilizing aromatic-aromatic (π-π stacking) and cation-π interactions, which are crucial for molecular recognition and self-assembly processes.[4][5]

-

Intrinsic Fluorescence: 2-Naphthylalanine possesses intrinsic fluorescence, allowing it to serve as a built-in probe for studying peptide conformation, dynamics, and binding events without the need for external fluorescent labels.[6]

These properties have led to the successful incorporation of 2-naphthylalanine into a variety of bioactive peptides, including G-protein coupled receptor (GPCR) ligands and antimicrobial peptides, to enhance their potency and therapeutic potential.[6][7][8]

Synthesis of Peptides Containing 2-Naphthylalanine

The incorporation of 2-naphthylalanine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. Both Fmoc- and Boc-protected derivatives of 2-naphthylalanine are commercially available, making it compatible with the most common SPPS chemistries.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating 2-naphthylalanine.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-L-2-naphthylalanine-OH) and a coupling reagent (e.g., HBTU) in DMF.

-

Add an activator base (e.g., DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a ninhydrin test to confirm complete coupling.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Techniques for Conformational Analysis

A combination of spectroscopic techniques is typically employed to gain a comprehensive understanding of the conformational landscape of a 2-naphthylalanine-containing peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9] By analyzing various NMR parameters, one can deduce information about the peptide's backbone and side-chain conformations, as well as its dynamic properties.

-

Choice of Solvent: The choice of solvent is critical as it can significantly influence peptide conformation.[10] For membrane-active peptides, structure-inducing solvents like trifluoroethanol (TFE) or detergents are often used to mimic a membrane environment.

-

1D vs. 2D NMR: 1D ¹H NMR provides a preliminary assessment of the peptide's folding state. However, for detailed structural analysis, 2D NMR experiments such as TOCSY, NOESY, and ROESY are essential to resolve overlapping signals and identify through-bond and through-space correlations.[9]

-

NOESY vs. ROESY: For medium-sized peptides that may have near-zero NOEs, ROESY is often the preferred experiment as the ROE is always positive.[11]

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, TFE-d₂, DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å).

-

-

Typical parameters on a 600 MHz spectrometer might include a mixing time of 80 ms for TOCSY and 150-300 ms for NOESY/ROESY.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.

-

Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive inter-proton distance restraints.

-

-

Structure Calculation: Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[12] The differential absorption of left- and right-circularly polarized light in the far-UV region (190-260 nm) provides characteristic spectra for different secondary structures.

-

Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) or solvent. The buffer should have low absorbance in the far-UV region.

-

Concentration Determination: Accurately determine the peptide concentration.

-

Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas and set the experimental parameters (wavelength range, bandwidth, scan speed).

-

Data Acquisition:

-

Record a baseline spectrum of the buffer/solvent alone.

-

Record the CD spectrum of the peptide solution.

-

-

Data Processing:

-

Subtract the baseline spectrum from the peptide spectrum.

-

Convert the raw data (ellipticity in millideGREES) to mean residue ellipticity ([θ]).

-

-

Data Analysis: Use deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[5]

Fluorescence Spectroscopy

The intrinsic fluorescence of 2-naphthylalanine makes it a valuable probe for studying peptide conformation and interactions.[6] Changes in the local environment of the naphthyl group upon folding or binding can lead to shifts in the emission maximum and changes in fluorescence intensity and lifetime.

-

Sample Preparation: Prepare a solution of the peptide in the desired buffer.

-

Data Acquisition:

-

Steady-State Fluorescence: Record the fluorescence emission spectrum by exciting the sample at a wavelength where 2-naphthylalanine absorbs (typically around 280-290 nm).

-

Time-Resolved Fluorescence: Measure the fluorescence lifetime to obtain information about the dynamic environment of the naphthyl group.

-

-

Data Analysis: Analyze changes in the emission maximum, quantum yield, and lifetime to infer conformational changes or binding events.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the amide I band (1600-1700 cm⁻¹), which arises from the C=O stretching vibrations of the peptide backbone.[13] Different secondary structures give rise to characteristic frequencies within this region.

-

Sample Preparation: Prepare a concentrated solution of the peptide (e.g., in D₂O to avoid interference from the H₂O bending vibration).

-

Data Acquisition: Record the FTIR spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Analysis:

-

Perform a baseline correction and solvent subtraction.

-

Use deconvolution and curve-fitting methods to resolve the different components of the amide I band and quantify the secondary structure content.[14]

-

Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for providing an atomistic view of the conformational landscape of peptides containing unnatural amino acids.

Workflow for Computational Modeling

Caption: Workflow for computational modeling of 2-naphthylalanine peptides.

-

Parameterization: Generate force field parameters for the 2-naphthylalanine residue that are compatible with the chosen force field (e.g., AMBER, CHARMM).

-

Structure Building: Build an initial 3D model of the peptide.

-

MD Simulation: Run an MD simulation in a chosen solvent to sample the conformational space of the peptide.

-

Analysis: Analyze the simulation trajectory to identify stable conformations, secondary structure elements, and important interactions.

-

Validation: Compare the computational results with experimental data (e.g., NMR-derived distance restraints) to validate the computational model.

Data Presentation and Interpretation

A key aspect of conformational analysis is the clear and concise presentation of data to facilitate interpretation and comparison.

Table 1: Comparison of Physicochemical and Conformational Properties of Aromatic Amino Acids

| Amino Acid | Side Chain Structure | Hydrophobicity (π) | Molecular Volume (ų) | Common Conformational Propensity |

| Phenylalanine (Phe) | Phenyl | 1.98 | 170.83 | β-sheet |

| Tryptophan (Trp) | Indole | 2.25 | 202.39 | β-sheet, β-turn |

| 1-Naphthylalanine (1-Nal) | 1-Naphthyl | 3.08 | 219.60 | Edge-to-face aromatic interactions, similar to Trp[4] |

| 2-Naphthylalanine (2-Nal) | 2-Naphthyl | 3.15 | 218.82 | Similar to a substituted Phenylalanine[4] |

Data sourced from multiple studies.[5]

Diagram 2: Integrated Approach to Conformational Analysis

Caption: An integrated approach combining experimental and computational methods.

Conclusion: A Powerful Tool for Peptide Design

The conformational analysis of peptides containing 2-naphthylalanine is a multifaceted process that requires the integration of various experimental and computational techniques. The unique properties of this unnatural amino acid provide researchers with a powerful tool to modulate peptide structure and function. A thorough understanding of the conformational effects of 2-naphthylalanine is crucial for its rational application in the design of novel peptide-based therapeutics with enhanced efficacy and pharmacokinetic properties. This guide has provided a framework for approaching this analysis, emphasizing the importance of a multi-pronged strategy and a deep understanding of the underlying principles of each technique.

References

- 1. lifetein.com [lifetein.com]

- 2. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Capacity for increased surface area in the hydrophobic core of β‐sheet peptide bilayer nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of β-naphthylalanine end-tags in the enhancement of antiendotoxin activities: Solution structure of the antimicrobial peptide S1-Nal-Nal in complex with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]

- 9. Thermodynamic architecture and conformational plasticity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and conformational properties of (Z)-?-(1-naphthyl)- dehydroalanine residue [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Conformationally restricted short peptides inhibit human islet amyloid polypeptide (hIAPP) fibrillization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of DL-3-Amino-3-(2-naphthyl)propionic Acid: A Technical Guide

Introduction

DL-3-Amino-3-(2-naphthyl)propionic acid is a synthetic amino acid derivative incorporating a bulky, aromatic naphthyl moiety. This structural feature imparts unique conformational constraints and physicochemical properties, making it a valuable building block in medicinal chemistry and drug development. Its application in the synthesis of peptidomimetics, foldamers, and other bioactive molecules necessitates a thorough understanding of its structural and electronic characteristics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering field-proven insights into data acquisition and interpretation for researchers and scientists in drug development.

Molecular Structure and Functional Groups

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a propionic acid backbone, a primary amine at the C3 position, and a 2-substituted naphthalene ring attached to the same carbon. The key functional groups to be identified are the carboxylic acid (-COOH), the primary amine (-NH₂), the aliphatic methylene group (-CH₂-), the aliphatic methine group (-CH-), and the aromatic naphthalene system.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. |

| ~8.0 - 7.5 | m | 7H | Ar-H | The seven protons of the naphthalene ring will resonate in the aromatic region. Due to the substitution at the 2-position, they will exhibit complex splitting patterns (multiplets).[1][2][3][4] |

| ~4.5 | t | 1H | CH -NH₂ | The methine proton is deshielded by both the adjacent aromatic ring and the amine group, and will likely appear as a triplet due to coupling with the neighboring methylene protons. |

| ~3.0 | d | 2H | -CH₂ -COOH | The methylene protons are adjacent to the chiral center and the carboxylic acid group. They will be diastereotopic and are expected to appear as a doublet. |

| ~2.5 | br s | 2H | -NH₂ | The amine protons often appear as a broad singlet and can exchange with deuterium in solvents like D₂O, causing the signal to disappear. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |

| ~140 - 125 | Ar-C | The ten carbons of the naphthalene ring will resonate in the aromatic region. The exact shifts will depend on their position relative to the propionic acid substituent.[2][3][5] |

| ~55 | C H-NH₂ | The methine carbon, attached to the nitrogen and the aromatic ring, will be in the aliphatic region but deshielded. |

| ~40 | -C H₂-COOH | The methylene carbon will be found in the upfield aliphatic region. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).[6]

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing, although modern spectrometers can reference to the residual solvent signal.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon.

-

Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.[8]

-

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Naphthyl Group as a Strategic Tool in Non-Proteinogenic Amino Acid Design: A Technical Guide for Advanced Peptide Therapeutics

Introduction: Beyond the Canonical 20

In the landscape of modern drug discovery, peptides represent a class of therapeutics celebrated for their high selectivity and low toxicity.[1] However, native peptides often suffer from significant liabilities, including poor metabolic stability and conformational ambiguity, which limit their therapeutic potential.[2][3][4][5] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found in the standard genetic code—has become a powerful strategy to overcome these limitations.[1][2][4][6] NPAAs provide a diverse toolkit of physicochemical properties that allow for the fine-tuning of a peptide's structure and function, leading to enhanced stability, potency, and bioavailability.[1][2]

Among the arsenal of available NPAAs, naphthylalanine (Nal), an analog of phenylalanine containing a bicyclic naphthalene ring system, has emerged as a particularly valuable building block.[7] Its unique structural and photophysical properties, stemming from the bulky, hydrophobic, and aromatic naphthyl group, make it a cornerstone of advanced peptide engineering and peptidomimetic design.[7] This guide provides an in-depth exploration of the multifaceted role of the naphthyl group in NPAAs, detailing its fundamental properties, its impact on peptide structure and function, and its application in the development of next-generation therapeutics. We will delve into the causality behind its utility, provide actionable experimental protocols, and present a framework for its rational incorporation in drug design.

Part 1: The Physicochemical Core of Naphthylalanine

The unique advantages conferred by naphthylalanine are rooted in the distinct chemical and physical properties of the naphthalene moiety. Understanding these properties is critical to appreciating its strategic value in peptide design.

Structural Architecture and Isomerism

Naphthylalanine exists in two primary isomeric forms, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the attachment point of the alanine backbone to the naphthalene ring.[7] This seemingly subtle difference has significant structural and functional consequences.

-

1-Naphthylalanine (1-Nal): The linkage at the C1 position results in greater steric hindrance due to the proximity of the peri-hydrogen at the C8 position of the naphthalene ring.[7][8] This increased bulkiness can be leveraged to impose more rigid conformational constraints on a peptide backbone.

-

2-Naphthylalanine (2-Nal): With the linkage at the C2 position, the side chain is less sterically encumbered, imparting properties that are sometimes considered more analogous to a substituted phenylalanine.[8][9]

This structural duality allows researchers to select the isomer that best fits their design objectives, whether it is to maximize steric blocking or to fine-tune aromatic interactions without imposing excessive rigidity.[7]

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics [ouci.dntb.gov.ua]

- 7. lifetein.com [lifetein.com]

- 8. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

potential therapeutic applications of DL-3-Amino-3-(2-naphthyl)propionic acid

An In-depth Technical Guide to the Potential Therapeutic Applications of DL-3-Amino-3-(2-naphthyl)propionic Acid

This compound is a non-proteinogenic β-amino acid that has garnered interest within the scientific community for its potential as a scaffold in drug discovery. Its rigid naphthalene moiety and its amino acid backbone make it an attractive building block for the synthesis of peptidomimetics and other small molecules with therapeutic potential. This guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a focus on their potential applications in oncology, neuropharmacology, and thrombosis. We will delve into the underlying mechanisms of action, present supporting preclinical evidence, and provide detailed experimental protocols for researchers and drug development professionals.

Introduction to this compound

This compound is a racemic mixture of the D and L enantiomers of 3-amino-3-(2-naphthyl)propionic acid. It is a β-amino acid, meaning the amino group is attached to the β-carbon of the propionic acid backbone. The presence of the bulky, aromatic naphthalene group significantly influences its physicochemical properties and its interactions with biological targets.[1][2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 215.25 g/mol | --INVALID-LINK-- |

| CAS Number | 129042-57-5 | --INVALID-LINK-- |

| Appearance | White to off-white powder | Generic |

| Solubility | Soluble in aqueous base | Generic |

Synthesis Overview

The synthesis of 3-amino-3-arylpropionic acids can be achieved through various synthetic routes. One common approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde (2-naphthaldehyde in this case) with malonic acid and ammonia or an ammonium salt. Another method involves the conjugate addition of an amine to a naphthalene-substituted α,β-unsaturated carboxylic acid. Chiral separation of the racemic mixture can be performed using techniques such as chiral chromatography or diastereomeric salt resolution to obtain the individual enantiomers.

Potential Therapeutic Applications

The unique structural features of this compound make it a versatile scaffold for developing therapeutic agents targeting a range of diseases.

Oncology

The naphthalene moiety of this compound can engage in π-π stacking interactions with biological macromolecules, a property that can be exploited in the design of anticancer agents.[1] While direct evidence for the anticancer activity of the parent compound is limited, its derivatives have shown promise.

One promising application is its use as a building block in the synthesis of cytotoxic peptides. For example, a derivative of 2-amino-3-(naphthalen-2-yl)propanoic acid has been incorporated into analogues of Tamandarin B, a natural product with potent cytotoxic activity.[3] The naphthalene group can enhance the binding of these peptides to their intracellular targets, leading to apoptosis or cell cycle arrest.

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound derivatives against a cancer cell line.

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture media and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Neuropharmacology

The structural similarity of this compound to endogenous neurotransmitters suggests its potential as a modulator of neuronal signaling.

This compound is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] A related compound, 3-amino-3-phenylpropionic acid, has been shown to inhibit baclofen-induced gastric acid secretion, suggesting an interaction with the GABAergic system, likely at GABA-B receptors.[5]

References

- 1. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]

- 2. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: DL-3-Amino-3-(2-naphthyl)propionic Acid as a Strategic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

DL-3-Amino-3-(2-naphthyl)propionic acid, a non-proteinogenic β-amino acid, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural architecture, featuring a bulky, hydrophobic naphthyl moiety appended to a β-amino acid scaffold, offers a compelling strategic advantage in the design of novel therapeutics. This guide provides an in-depth exploration of its applications, elucidates the rationale behind its use, and furnishes detailed, field-proven protocols for its incorporation into peptide-based scaffolds. We will delve into its role in crafting peptidomimetics with enhanced stability and bioactivity, its utility in modulating receptor interactions, and the practical considerations for its seamless integration into solid-phase peptide synthesis (SPPS) workflows.

The Strategic Value of the 3-(2-Naphthyl)propionic Acid Moiety

The incorporation of this compound into bioactive molecules is a deliberate strategy to imbue them with desirable pharmacological properties. The rationale for its use is multifaceted:

-

Enhanced Biological Activity and Binding Affinity: The voluminous and lipophilic nature of the naphthalene ring can facilitate strong hydrophobic and π-π stacking interactions with biological targets, such as enzyme active sites or protein-protein interfaces.[1][2] This often translates to enhanced binding affinity and, consequently, greater potency of the resulting compound.

-

Increased Proteolytic Stability: Peptides constructed from β-amino acids, such as this compound, exhibit remarkable resistance to degradation by proteases.[3] This intrinsic stability addresses one of the primary limitations of peptide-based therapeutics, leading to an extended in vivo half-life.

-

Structural Mimicry and Peptidomimetics: This building block is instrumental in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[2][4] Its ability to introduce aromatic characteristics allows for the exploration of structure-activity relationships in drug design.[2]

-

Modulation of Pharmacological Properties: The introduction of the naphthyl group can significantly influence a molecule's overall physicochemical profile, impacting its solubility, membrane permeability, and metabolic stability. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic parameters.

Key Applications:

-

Neuropharmacology: Its structural resemblance to neurotransmitters makes it a valuable component in the development of drugs targeting neurological disorders.[1][5]

-

Antimicrobial and Antifungal Peptides: The incorporation of β-naphthylalanine has been shown to boost the salt resistance and serum stability of antimicrobial peptides, enhancing their therapeutic potential.[6][7]

-

Cancer Research: It has shown promise in the design of agents that can modulate neurotransmitter activity and inhibit tumor growth.[1]

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] The following protocols are designed to provide a comprehensive workflow for this process.

Materials and Reagents

| Reagent/Material | Supplier Recommendation | Grade |

| Fmoc-DL-3-amino-3-(2-naphthyl)propionic acid | Commercial Supplier | ≥ 98% Purity (HPLC) |

| Rink Amide MBHA Resin (or other suitable resin) | Commercial Supplier | 100-200 mesh, ~0.5 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Commercial Supplier | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Commercial Supplier | Anhydrous |

| Piperidine | Commercial Supplier | Reagent Grade |

| Diisopropylethylamine (DIPEA) | Commercial Supplier | Peptide Synthesis Grade |